Mosapridcitrat

Übersicht

Beschreibung

Mosapride Citrate is a gastroprokinetic agent primarily used to treat gastrointestinal disorders such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome . It acts as a selective 5-hydroxytryptamine 4 receptor agonist, which accelerates gastric emptying and enhances gastrointestinal motility .

Wissenschaftliche Forschungsanwendungen

Mosapridcitrat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in der Untersuchung von Gastroprokinetika und ihren chemischen Eigenschaften verwendet.

Industrie: Wird in der pharmazeutischen Industrie für die Entwicklung von Gastroprokinetika eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als selektiver 5-Hydroxytryptamin-4-Rezeptoragonist wirkt. Diese Wirkung stimuliert die Freisetzung von Acetylcholin im Magen-Darm-Nervenplexus, wodurch die gastrointestinale Motilität gesteigert und die Magenentleerung beschleunigt wird .

Ähnliche Verbindungen:

Prucaloprid: Ein selektiver 5-Hydroxytryptamin-4-Rezeptoragonist mit weniger Nebenwirkungen im Vergleich zu Cisaprid.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner Doppelfunktion als 5-Hydroxytryptamin-4-Rezeptoragonist und 5-Hydroxytryptamin-3-Antagonist. Diese Doppelfunktion verstärkt seine prokinetischen Wirkungen und minimiert gleichzeitig Nebenwirkungen wie kardiale Toxizität .

Wirkmechanismus

Target of Action

Mosapride citrate primarily targets the 5-HT4 receptors . These receptors are part of the serotonin receptor family and are predominantly found in the gastrointestinal tract. Mosapride citrate also interacts with the 5-HT3 receptors .

Mode of Action

Mosapride citrate acts as a selective 5-HT4 receptor agonist . By binding to these receptors, it increases the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal motility . The major active metabolite of mosapride, known as M1, additionally acts as a 5-HT3 antagonist , which can help accelerate gastric emptying throughout the gastrointestinal tract .

Biochemical Pathways

The activation of 5-HT4 receptors by mosapride citrate leads to the release of acetylcholine. This neurotransmitter then stimulates the smooth muscles in the gastrointestinal tract, enhancing gastric motility and accelerating gastric emptying . The antagonistic action on 5-HT3 receptors by its metabolite M1 further aids in this process .

Pharmacokinetics

The pharmacokinetics of mosapride citrate involve absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that due to the pharmacokinetics of mosapride, it would take 1,000–3,000 times the therapeutic dose to elicit cardiovascular effects .

Result of Action

The primary result of mosapride citrate’s action is the stimulation of gastric motility. This can be beneficial in the treatment and prevention of conditions such as postoperative ileus, gastric peroral endoscopic pyloromyotomy (G-POEM), constipation, type 2 diabetes, functional dyspepsia, functional constipation, and epigastric pain syndrome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of mosapride citrate. For instance, it is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food) for optimal effect . Additionally, a study found that all factors associated with bowel recovery, including the time of first flatus, length of hospital stay, amount of food intake, and severity of abdominal discomfort, were similar between the control and experimental (mosapride citrate) groups .

Biochemische Analyse

Biochemical Properties

Mosapride citrate interacts with the 5HT4 receptors in the gastrointestinal tract . This dual action accelerates gastric emptying throughout the whole of the gastrointestinal tract in humans .

Cellular Effects

Mosapride citrate influences cell function by accelerating gastric emptying and promoting motility in the gastrointestinal tract . It also exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects .

Molecular Mechanism

The mechanism of action of mosapride citrate involves its selective agonistic action on the 5HT4 receptors and antagonistic action on the 5HT3 receptors . This leads to accelerated gastric emptying and increased gastrointestinal motility .

Temporal Effects in Laboratory Settings

In laboratory settings, mosapride citrate has been shown to have a significant effect on the visceromotor response to colorectal distension in rat models of visceral hypersensitivity

Dosage Effects in Animal Models

In animal models, the effects of mosapride citrate have been observed to vary with different dosages . For instance, in a rat model, mosapride citrate significantly reduced the visceromotor response to colorectal distension .

Metabolic Pathways

The metabolic pathways of mosapride citrate involve its metabolism mainly in the liver . The specific enzymes or cofactors that it interacts with are not clearly mentioned in the available literature.

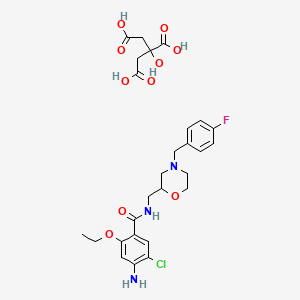

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Mosapridcitrat wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen zunächst seine Kernstruktur gebildet und anschließend funktionelle Gruppen eingeführt werden. Die Synthese umfasst in der Regel die folgenden Schritte:

Bildung des Benzamidkerns: Im ersten Schritt wird der Benzamidkern gebildet, indem 4-Amino-5-chlor-2-ethoxybenzoesäure mit Thionylchlorid zu dem entsprechenden Säurechlorid umgesetzt wird. Dieses wird dann mit Morpholin umgesetzt, um den Benzamidkern zu erhalten.

Einführung der Fluorphenylgruppe: Der Benzamidkern wird dann in Gegenwart einer Base mit 4-Fluorbenzylchlorid umgesetzt, um die Fluorphenylgruppe einzuführen.

Bildung von Mosaprid: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit Zitronensäure unter Bildung von this compound.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt durch Nassgranulation und Tablettierung. Der Prozess beinhaltet das Auflösen von this compound und Povidon K15 in Wasser, gefolgt von Granulation, Trocknung und Tablettierung . Dieses Verfahren gewährleistet eine schnelle Auflösung des Arzneimittels, eine stabile Qualität und eine einfache Massenproduktion.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mosapridcitrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen, insbesondere an den Amino- und Ethoxygruppen, eingehen.

Reduktion: Reduktionsreaktionen können am Benzamidkern auftreten und zur Bildung reduzierter Derivate führen.

Substitution: Substitutionsreaktionen können an den Chlor- und Fluorphenylgruppen auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Oxidierte Derivate von this compound.

Reduktionsprodukte: Reduzierte Derivate von this compound.

Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Tegaserod: Another 5-hydroxytryptamine 4 receptor agonist used for gastrointestinal motility disorders.

Prucalopride: A selective 5-hydroxytryptamine 4 receptor agonist with fewer side effects compared to Cisapride.

Uniqueness of Mosapride Citrate: Mosapride Citrate is unique in its dual action as a 5-hydroxytryptamine 4 receptor agonist and a 5-hydroxytryptamine 3 antagonist. This dual action enhances its prokinetic effects while minimizing side effects such as cardiac toxicity .

Eigenschaften

IUPAC Name |

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O3.C6H8O7/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZTYZBFZKRPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClFN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046207 | |

| Record name | Mosapride citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112885-42-4 | |

| Record name | Mosapride citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AS 4370 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosapride citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSAPRIDE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF497J489P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

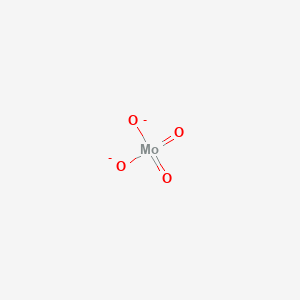

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.